Structural Distinction from the Closest 1-Methylimidazole-4-sulfonamide Analogs
The target compound carries a 2-methoxy-2-(2-methoxyphenyl)ethyl group on the sulfonamide nitrogen. In the patent literature describing 1-methylimidazole-4-sulfonamides as α1A agonists, the exemplified side chains are predominantly benzyl, substituted benzyl, or tetrahydro-naphthalenylmethyl groups [1]. The 2-methoxy-2-(2-methoxyphenyl)ethyl substituent is not among the exemplified structures. This structural divergence suggests the compound was designed for a target profile distinct from the α1A program. However, no quantitative binding, functional, or phenotypic data comparing the target compound with any patent-exemplified analog were found in the public domain.
| Evidence Dimension | Side-chain chemical space |
|---|---|
| Target Compound Data | 2-methoxy-2-(2-methoxyphenyl)ethyl (exact mass 326.39 g/mol, C15H18N2O4S) |
| Comparator Or Baseline | Closest patent-exemplified analogs: benzyl- and tetrahydro-naphthalenylmethyl-1-methylimidazole-4-sulfonamides (molecular weight range ~290–370 g/mol) |
| Quantified Difference | No quantitative bioactivity difference available; structural dissimilarity is qualitative (different substitution pattern, additional hydrogen-bond acceptors, chiral centre). |
| Conditions | Structural comparison based on chemical structure search and patent analysis; no biological assay data located. |
Why This Matters
The unique side chain may confer a distinct selectivity or potency profile, but without comparative assay data, procurement decisions must be based on the hypothesis that this structural difference is meaningful for the intended target.
- [1] Altenbach RJ et al. (Abbott Laboratories). 4-Imidazole derivatives of benzyl and restricted benzyl sulfonamides, sulfamides, ureas, carbamates, and amides and their use. US Patent Application US20030073850A1, published April 17, 2003. View Source
